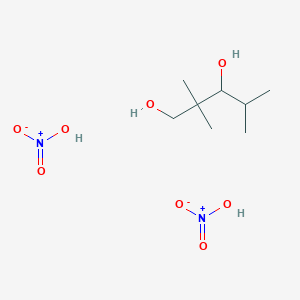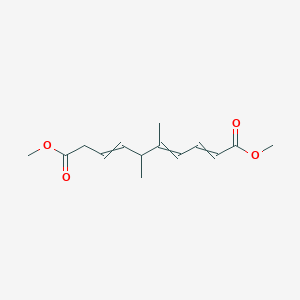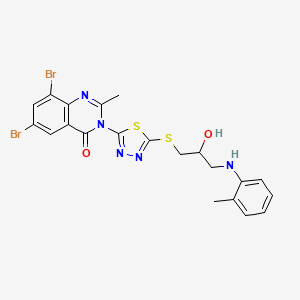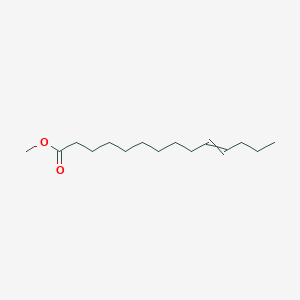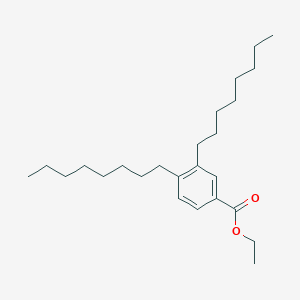
Ethyl 3,4-dioctylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dioctylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with two octyl groups at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioctylbenzoate typically involves the esterification of 3,4-dioctylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,4-dioctylbenzoic acid+ethanolsulfuric acidethyl 3,4-dioctylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dioctylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 3,4-dioctylbenzoic acid.
Reduction: 3,4-dioctylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3,4-dioctylbenzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and lubricants.
Mechanism of Action
The mechanism of action of ethyl 3,4-dioctylbenzoate involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and other biomolecules.
Comparison with Similar Compounds
Ethyl 3,4-dioctylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the octyl substituents, making it less lipophilic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
3,4-dioctylbenzoic acid: The free acid form, which has different solubility and reactivity properties.
Uniqueness: The presence of two octyl groups in this compound imparts unique lipophilic properties, making it suitable for applications where hydrophobic interactions are crucial. This distinguishes it from simpler esters and benzoic acid derivatives.
Properties
CAS No. |
134347-45-8 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
ethyl 3,4-dioctylbenzoate |
InChI |
InChI=1S/C25H42O2/c1-4-7-9-11-13-15-17-22-19-20-24(25(26)27-6-3)21-23(22)18-16-14-12-10-8-5-2/h19-21H,4-18H2,1-3H3 |
InChI Key |
NBOGTELYKFRWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)C(=O)OCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


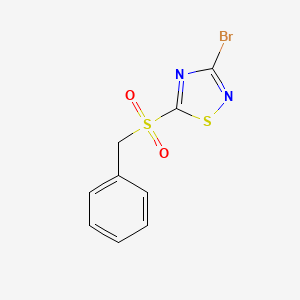
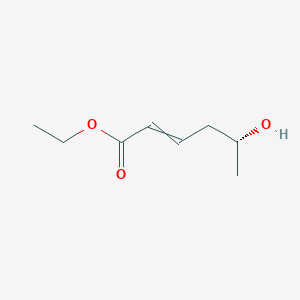


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
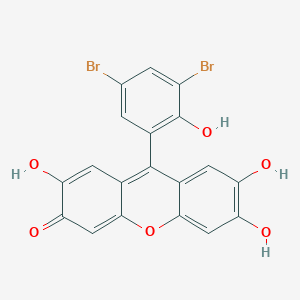
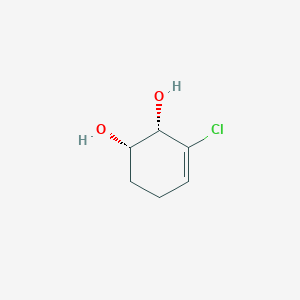
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
